Phenol, 4-(5-pentyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(5-pentyl-2-pyrimidinyl)- is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a pentyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For phenol, 4-(5-pentyl-2-pyrimidinyl)-, the synthetic route may involve the reaction of a suitable pyrimidine derivative with a phenol under specific conditions. The reaction conditions often include the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenols generally involves processes such as the Hock process, which is used for the large-scale production of phenol from cumene.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, like other phenols, can undergo various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of phenol.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of phenol, 4-(5-pentyl-2-pyrimidinyl)-, involves its interaction with molecular targets through its hydroxyl and pyrimidine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, used as an antiseptic.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, is unique due to the presence of the pyrimidine ring substituted with a pentyl group, which distinguishes it from other phenol derivatives. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
58415-60-4 |
---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(5-pentylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-5-12-10-16-15(17-11-12)13-6-8-14(18)9-7-13/h6-11,18H,2-5H2,1H3 |
InChI Key |
SCAKAIXLVHLRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.